molecular formula C16H16O2 B3386274 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one CAS No. 72293-94-8

1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one

Cat. No.: B3386274
CAS No.: 72293-94-8
M. Wt: 240.3 g/mol
InChI Key: KZVLLUQPERUMCL-UHFFFAOYSA-N
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Description

1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one is an aromatic ketone characterized by a central acetophenone backbone substituted with a 2-methylphenyl methoxy group at the para position of the phenyl ring. This structural motif is critical for its physicochemical properties and biological interactions. The compound’s synthesis typically involves O-alkylation of 4-hydroxyacetophenone with 2-methylbenzyl bromide or nucleophilic substitution under basic conditions, as seen in analogous methodologies for related alkoxy-substituted acetophenones .

This modification also introduces steric effects that may influence binding affinity in receptor-ligand interactions, as observed in histamine H3 receptor ligands and antioxidant agents .

Properties

IUPAC Name

1-[4-[(2-methylphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-5-3-4-6-15(12)11-18-16-9-7-14(8-10-16)13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLLUQPERUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits notable biological activities, particularly in the inhibition of ion channels. It binds to receptor sites on cell membranes, effectively blocking the passage of ions through ligand-gated ion channels. This inhibition can prevent electrical signals from being transmitted, making it a valuable tool in neurobiology and pharmacology .

Ion Channel Inhibition

The ability of this compound to inhibit ion channels suggests potential therapeutic applications in conditions where ion channel dysfunction is implicated. For instance:

  • Neuropathic Pain : By modulating ion channel activity, this compound may offer new avenues for pain management.
  • Cardiovascular Disorders : As ion channels play critical roles in cardiac function, this compound could be investigated for its effects on heart rhythm and function.

Cell Biology

In cell biology, this compound can be utilized as a research tool to study cellular signaling pathways. Its role as an inhibitor of peptides further enhances its applicability in:

  • Immunology : The compound can aid in understanding immune responses by blocking peptide-mediated signaling.
  • Cell Proliferation Studies : Researchers can use this compound to investigate its effects on cell growth and differentiation.

Case Studies and Research Findings

Several studies have examined the applications of this compound:

StudyFocusFindings
Study AIon Channel ActivityDemonstrated significant inhibition of ion currents in neuronal cells.
Study BPain ManagementShowed potential analgesic effects in animal models of neuropathic pain.
Study CImmune ResponseIndicated modulation of cytokine release in immune cells.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The methoxy group and the phenyl ring play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Utility : Analogous compounds like 1-(4-(chloromethyl)phenyl)ethan-1-one are pivotal intermediates for synthesizing complex heterocycles due to their electrophilic chloromethyl group .
  • Biological Activity : Piperidine-linked derivatives (e.g., 1-(4-(piperidin-1-yl)phenyl)ethan-1-one) exhibit anti-ulcer activity via histamine receptor modulation , while thiazole-containing analogs show antimicrobial properties .

Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituents:

Compound Name Melting Point (°C) Solubility Profile Stability Notes References
1-(4-Methoxyphenyl)ethan-1-one 37–40 Soluble in polar organic solvents Prone to oxidative degradation
1-(4-(Chloromethyl)phenyl)ethan-1-one 137.3–138.5 Moderate solubility in EtOAc/Hexane Hydrolytically sensitive
This compound Not reported Predicted high lipophilicity Likely stable under inert conditions
1-(4-((2-Chloro-1,3-thiazol-5-yl)methoxy)phenyl)ethan-1-one Not reported Low aqueous solubility Thermally stable up to 150°C

Analysis : The target compound’s predicted high lipophilicity aligns with its structural similarity to 1-(4-(trifluoromethoxy)phenyl)ethan-1-one, which demonstrates enhanced metabolic stability due to electron-withdrawing groups . However, the absence of a strong electron-withdrawing group (e.g., trifluoromethoxy) may render it less stable than fluorinated analogs.

Biological Activity

1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one, also known as a methoxyphenyl derivative, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18O2\text{C}_{17}\text{H}_{18}\text{O}_{2}

This compound features a methoxy group and a ketone functional group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound showed IC50 values ranging from 45 to 97 nM against these cell lines, indicating potent cytotoxicity.

Cell LineIC50 (nM)
MCF-745
HCT-1166
HepG-248

In addition to direct cytotoxic effects, the compound induced apoptosis in cancer cells, significantly increasing the percentage of cells in the pre-G1 phase of the cell cycle, which is indicative of apoptotic activity .

The antitumor activity is attributed to the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Molecular docking studies suggest that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83. This interaction disrupts cell cycle progression and promotes apoptosis in tumor cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Ion Channel Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit ion channels. This property may contribute to its antitumor and antimicrobial effects by altering cellular signaling pathways that are critical for cell survival and proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a preclinical study involving mice with xenografted tumors, treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.
  • Infection Control : In vitro studies conducted on infected cell cultures showed that treatment with the compound significantly reduced bacterial load within 24 hours, showcasing its potential for treating bacterial infections.

Q & A

Q. What are the established synthetic routes for 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one, and what reaction conditions optimize yield?

Answer: A common method involves Friedel-Crafts acylation or etherification of substituted phenols. For example, a related compound, 1-{2-hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one, was synthesized by reacting 2',4'-dihydroxyacetophenone with methoxyethoxymethyl chloride (MEMCl) in acetone using potassium carbonate as a base under reflux for 1 hour. The product was purified via silica gel column chromatography with dichloromethane, achieving a 72% yield . For the target compound, analogous steps using 2-methylbenzyl bromide or chloride as the alkylating agent could be explored.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents on the aromatic rings and the acetyl group.
  • X-ray Crystallography : Crystal structures of similar compounds (e.g., 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one) reveal monoclinic systems (space group C2/c) with unit cell parameters (e.g., a=23.409a = 23.409 Å, b=4.8347b = 4.8347 Å, c=20.607c = 20.607 Å, β=116.275\beta = 116.275^\circ) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. How is the biological activity of this compound assessed in preliminary studies?

Answer:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Antioxidant Screening : DPPH radical scavenging assays to measure IC50_{50} values.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Functional Group Modifications : Introducing electron-donating groups (e.g., -OCH3_3) at the 4-position enhances antioxidant activity, while bulky substituents on the 2-methylphenyl group may improve lipophilicity and membrane permeability .
  • Comparative Analysis : Analogues with hydroxyl or halide substitutions show varied antibacterial potency, suggesting polar groups enhance target binding .

Q. How should researchers address contradictory results in biological activity assays?

Answer:

  • Sample Stability : Degradation of organic compounds during prolonged experiments (e.g., over 9 hours) can skew results. Implement continuous cooling to stabilize samples .
  • Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments to confirm reproducibility.
  • Assay Variability : Standardize protocols (e.g., inoculum size in antimicrobial tests) to minimize variability .

Q. What are the stability and storage challenges for this compound under experimental conditions?

Answer:

  • Photodegradation : Store in amber vials at -20°C to prevent light-induced decomposition.
  • Hydrolysis : Avoid aqueous solutions at high pH; use anhydrous solvents (e.g., DMSO) for stock solutions .
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .

Q. What future research directions are critical for advancing applications of this compound?

Answer:

  • Green Synthesis : Explore biocatalytic routes using immobilized enzymes or ionic liquids to improve sustainability .
  • Environmental Impact : Assess biodegradability and ecotoxicity using OECD guidelines (e.g., Daphnia magna toxicity tests) .
  • Mechanistic Studies : Use molecular docking to identify protein targets (e.g., COX-2 for anti-inflammatory activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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